(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

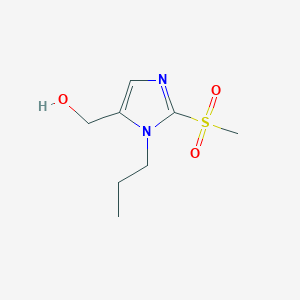

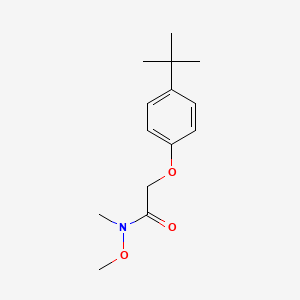

“(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol” is a versatile chemical compound used in scientific research. Its wide range of applications includes drug synthesis, catalysis, and material science. The molecular formula of this compound is C8H14N2O3S .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methanesulfonyl group and a propyl group attached to the imidazole ring .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C8H14N2O3S . The average mass is 218.273 Da and the monoisotopic mass is 218.072510 Da .Applications De Recherche Scientifique

Synthetic Chemistry Applications

The compound has been involved in the synthesis of complex molecules due to its unique structural properties. For instance, Upadhyaya et al. (1997) demonstrated its use in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates, showcasing its role in producing five-membered ketals and oxazepinium methanesulfonates through methanesulfonic acid catalyzed reactions and subsequent base-catalyzed ring openings. The structural proofs were confirmed via extensive NMR and X-ray crystallography, highlighting its utility in complex synthetic pathways (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

Catalysis

In catalysis, the compound has shown potential in asymmetric hydrogenation reactions. Ohkuma et al. (2007) utilized a related methanesulfonyl-based catalyst, specifically the Cp*Ir(OTf)(MsDPEN) complex (MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine), for the asymmetric hydrogenation of alpha-hydroxy aromatic ketones in methanol, achieving high enantioselectivities. This showcases the role of methanesulfonyl-containing compounds in developing high-performance catalytic systems for producing chiral alcohols (Ohkuma, Utsumi, Watanabe, Tsutsumi, Arai, & Murata, 2007).

Material Science

In the realm of material science, Shankar et al. (2011) reported the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, where diethyltin(methoxy)methanesulfonate reacted with t-butylphosphonic acid to afford complex structures. The research highlights the use of methanesulfonyl derivatives in constructing supramolecular assemblies with distinct structural motifs, opening avenues for the development of new materials (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Mécanisme D'action

Target of Action

The primary targets of (2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol are currently unknown. This compound is a derivative of imidazole, a five-membered heterocyclic moiety that is known to have a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

For instance, some imidazole derivatives are known to inhibit certain enzymes, thereby modulating their activity .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . .

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given the broad range of biological activities associated with imidazole derivatives, this compound could potentially have a wide range of effects .

Propriétés

IUPAC Name |

(2-methylsulfonyl-3-propylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-3-4-10-7(6-11)5-9-8(10)14(2,12)13/h5,11H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOYXPKZZWUXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN=C1S(=O)(=O)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)

![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)